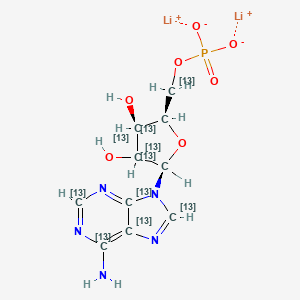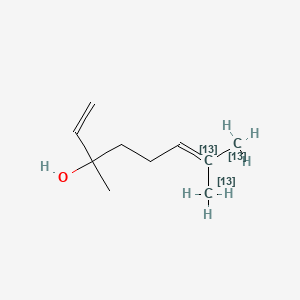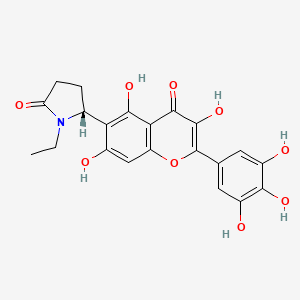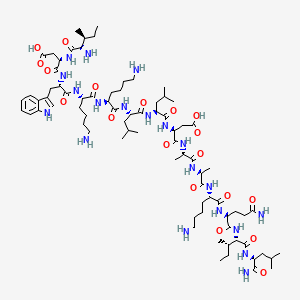
Adenosine monophosphate-13C10 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine monophosphate-13C10 (dilithium) is a compound where the adenosine monophosphate molecule is labeled with carbon-13 isotopes. This labeling makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and energy regulation. Adenosine monophosphate itself is a key cellular metabolite that plays a crucial role in energy homeostasis and signal transduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the adenosine monophosphate molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of adenosine monophosphate. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without degrading the molecule .
Industrial Production Methods
Industrial production of adenosine monophosphate-13C10 (dilithium) involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of adenosine monophosphate-13C10 (dilithium) can lead to the formation of adenosine diphosphate or adenosine triphosphate, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Adenosine monophosphate-13C10 (dilithium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the flow of carbon atoms through various biochemical pathways.
Biology: It helps in studying cellular processes involving energy transfer and signal transduction.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mécanisme D'action
The mechanism of action of adenosine monophosphate-13C10 (dilithium) involves its role as a key cellular metabolite. It participates in energy homeostasis by acting as a precursor to adenosine diphosphate and adenosine triphosphate, which are crucial for cellular energy transfer. It also plays a role in signal transduction by activating specific receptors and pathways involved in cellular communication .
Comparaison Avec Des Composés Similaires
Adenosine monophosphate-13C10 (dilithium) can be compared with other labeled nucleotides such as:
Adenosine-13C10,15N5 5′-monophosphate disodium salt:
Guanosine-13C10,15N5 5′-triphosphate disodium salt: This is another labeled nucleotide used in similar research applications but involves guanosine instead of adenosine.
The uniqueness of adenosine monophosphate-13C10 (dilithium) lies in its specific labeling with carbon-13, which provides distinct advantages in certain types of metabolic and pharmacokinetic studies .
Propriétés
Formule moléculaire |
C10H12Li2N5O7P |
|---|---|
Poids moléculaire |
369.1 g/mol |
Nom IUPAC |
dilithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clé InChI |
LUSBEJQHUFVMSO-ODQJVVOMSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)N |
SMILES canonique |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)









![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)


